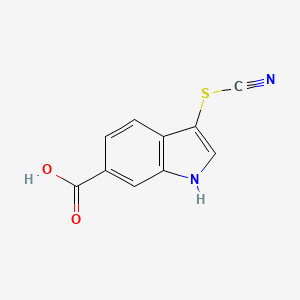

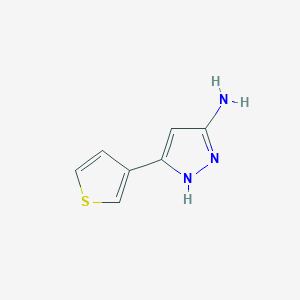

3-thiocyanato-1H-indole-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Thiocyanato-1H-indole-6-carboxylic acid is a compound that belongs to the indole family, which is a group of compounds known for their significance in pharmaceutical chemistry. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring and have been the focus of numerous chemical and pharmacological studies due to their diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives, such as 3-thiocyanato-1H-indole-6-carboxylic acid, often involves the formation of the indole core followed by functionalization at specific positions on the ring system. In a related study, the decarboxylation of 1-alkyl-2-carboxy-3-indolacetic acids was explored, which could provide insights into the synthesis of thiocyanato-indole derivatives . Although the paper does not directly discuss the synthesis of 3-thiocyanato-1H-indole-6-carboxylic acid, the methodologies described could potentially be adapted for its synthesis by introducing a thiocyanato group at the appropriate position on the indole ring.

Molecular Structure Analysis

Indole compounds, such as indole-3-carboxylic acid, have been analyzed for their crystal structures, revealing the presence of hydrogen-bonded cyclic carboxylic acid dimers and sheet structures formed through intermolecular hydrogen bonds . These structural features are important as they can influence the compound's reactivity and interaction with biological targets. The molecular structure of 3-thiocyanato-1H-indole-6-carboxylic acid would likely exhibit similar hydrogen bonding capabilities, with the addition of the thiocyanato group potentially affecting its electronic properties and molecular conformation.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitutions, nucleophilic substitutions, and coupling reactions. The presence of electron-withdrawing or electron-donating groups on the indole ring can significantly alter its reactivity. For instance, the introduction of a thiocyanato group, which is an electron-withdrawing group, could enhance the electrophilic character of the indole ring, making it more susceptible to nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of carboxylic acid groups can lead to the formation of dimers and affect the compound's solubility and melting point . The thiocyanato group in 3-thiocyanato-1H-indole-6-carboxylic acid would contribute to its polarity and could impact properties such as solubility in various solvents, boiling point, and stability. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development.

科学的研究の応用

Synthesis and Chemical Properties

3-Thiocyanato-1H-indole-6-carboxylic acid serves as an intermediate in the synthesis of various heterocyclic compounds due to its reactive thiocyanato group. A notable example is its use in the eco-friendly synthesis of 5-sulfenyl tetrazole derivatives of indoles and pyrroles. This synthesis involves the thiocyanation of indoles to form 3-thiocyanato indoles, which are then treated with sodium azide under specific conditions to yield tetrazole derivatives. These tetrazoles find applications in agriculture, pharmacy, and as components of explosives, demonstrating the versatility of 3-thiocyanato-1H-indole-6-carboxylic acid in medicinal chemistry and other fields (Kuhn, Fortes, Kaufman, & Silveira, 2014).

Anticancer Research

Research into the anticancer properties of 3-thiocyanato-1H-indole derivatives has shown promising results. A series of these compounds, with modifications at various positions on the indole core, demonstrated significant antiproliferative activity against multiple human cancer cell lines. Some derivatives exhibited potency levels comparable to the positive control, doxorubicin, while being non-hemolytic to red blood cells. This suggests the potential of 3-thiocyanato-1H-indole-6-carboxylic acid derivatives in the development of new anticancer agents (Fortes, da Silva, da Silva, Kaufman, Militão, & Silveira, 2016).

Eco-Friendly Synthesis Methods

Another application of 3-thiocyanato-1H-indole-6-carboxylic acid is in the development of eco-friendly synthesis methods for thiocyanato derivatives of indoles and carbazoles. Utilizing ammonium thiocyanate on montmorillonite K10 clay, researchers achieved high yields of 3-thiocyanato indoles under environmentally benign conditions. This method highlights the role of 3-thiocyanato-1H-indole-6-carboxylic acid in promoting sustainable chemical synthesis practices (Chakrabarty & Sarkar, 2003).

将来の方向性

The future directions of research on 3-thiocyanato-1H-indole-6-carboxylic acid could involve further exploration of its anticancer potential . Additionally, the indole-3-thiocyanate motif can be suitably decorated to afford highly cytotoxic compounds and that the substituted indole can be employed as a useful scaffold toward more potent compounds .

特性

IUPAC Name |

3-thiocyanato-1H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c11-5-15-9-4-12-8-3-6(10(13)14)1-2-7(8)9/h1-4,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVSBEAFPBVHLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-thiocyanato-1H-indole-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)